Arotinolol-D5
Description
Historical development of deuterated analogs in chemical research
The historical trajectory of deuterated analogs in chemical research traces back to the fundamental discovery of deuterium by Harold Urey in 1931, which subsequently earned him the Nobel Prize in Chemistry in 1934. This groundbreaking discovery laid the foundation for understanding isotopic effects in chemical systems and established the theoretical framework for developing deuterium-containing compounds. The initial applications of deuterium in chemical research focused primarily on mechanistic studies, where researchers utilized the kinetic isotope effect to elucidate reaction pathways and understand fundamental chemical processes. The observation that carbon-deuterium bonds exhibit significantly different bond strengths compared to carbon-hydrogen bonds provided researchers with a powerful tool for investigating chemical mechanisms and metabolic pathways.
The evolution from basic research applications to pharmaceutical development began in the 1960s with pioneering studies on deuterated tyramine and morphine, which demonstrated the potential for deuterium substitution to alter drug metabolism and pharmacokinetic properties. However, the systematic development of deuterated drugs as therapeutic entities did not gain significant momentum until the 1970s, when the first patents for deuterated molecules were granted in the United States. These early patents established the concept of bioisosterism in deuterated compounds, whereby similar biological effects to known drugs could be produced while conferring superior properties through strategic deuterium placement.
The commercial interest in deuterated analogs intensified significantly in the early 2000s, driven by companies such as Concert Pharmaceuticals, Auspex Pharmaceuticals, and Deuteria Pharmaceuticals, which developed business models centered on the "deuterium switch" strategy. This approach involved creating deuterated versions of existing approved drugs to potentially improve their pharmacokinetic profiles while leveraging existing clinical knowledge and regulatory pathways. The strategy proved commercially viable, as evidenced by major transactions such as Celgene's acquisition of deuterated lenalidomide rights for 42 billion dollars and Teva Pharmaceuticals' 3.5 billion dollar acquisition of Auspex Pharmaceuticals.
The regulatory milestone for deuterated drugs occurred in 2017 with the Food and Drug Administration approval of deutetrabenazine, the first deuterated drug to receive marketing authorization. This approval validated the scientific and commercial potential of deuterium incorporation in drug development, demonstrating that strategic deuterium placement could yield clinically meaningful improvements in drug properties. The success of deutetrabenazine, which showed superior pharmacokinetic properties compared to its non-deuterated counterpart tetrabenazine, established a precedent for future deuterated drug development and provided a regulatory framework for similar compounds.
Structural relationship between this compound and parent compound
The structural relationship between this compound and its parent compound arotinolol exemplifies the principles of strategic deuterium incorporation in analytical chemistry applications. Arotinolol, with molecular formula C15H21N3O2S3 and molecular weight of 371.53 g/mol, serves as a beta-adrenergic and alpha-adrenergic receptor antagonist originally developed in Japan for antihypertensive therapy. The parent compound features a complex molecular architecture comprising a thiophene ring system, a thiazole moiety, and a tert-butylamino group connected through a hydroxypropyl linker, providing multiple sites for potential deuterium substitution.
The deuterated analog this compound incorporates five deuterium atoms specifically positioned within the hydroxypropyl linker region, as indicated by its systematic name which specifies the 1,1,2,3,3-d5 substitution pattern. This strategic placement of deuterium atoms represents a carefully considered approach to isotopic labeling, focusing on positions that are likely to undergo metabolic transformation while avoiding sites that might compromise the compound's stability or analytical performance. The molecular weight increase from 371.53 g/mol to 413.03 g/mol (including the hydrochloride salt) reflects the incorporation of the five deuterium atoms, providing sufficient mass separation for analytical applications.
| Property | Arotinolol | This compound |
|---|---|---|
| Molecular Formula | C15H21N3O2S3·HCl | C15H16D5N3O2S3·HCl |
| Molecular Weight | 408.0 g/mol | 413.03 g/mol |
| Deuterium Incorporation | None | Five deuterium atoms (1,1,2,3,3-d5) |
| CAS Number | 68377-91-3 | Not Available |
| Substitution Location | N/A | Hydroxypropyl linker region |
The structural modifications in this compound maintain the essential pharmacophoric elements of the parent compound while introducing sufficient isotopic variation for analytical differentiation. The preservation of the thiophene carboxamide moiety, the thiazole ring, and the overall three-dimensional structure ensures that the deuterated analog exhibits nearly identical physicochemical properties to arotinolol, including similar hydrophobicity, electronic distribution, and molecular volume. This structural conservation is critical for analytical applications, as it ensures that both compounds will exhibit comparable behavior during sample extraction, chromatographic separation, and mass spectrometric ionization processes.
The specific positioning of deuterium atoms in the 1,1,2,3,3-d5 pattern represents an optimal balance between analytical utility and synthetic accessibility. Research has demonstrated that deuterium incorporation at carbon atoms adjacent to electronegative heteroatoms, such as oxygen and nitrogen, provides enhanced stability against hydrogen-deuterium exchange reactions that could compromise analytical accuracy. The hydroxypropyl linker region selected for deuterium incorporation in this compound satisfies these criteria while maintaining sufficient distance from the primary pharmacophoric elements to avoid altering the compound's fundamental chemical behavior.
Significance of isotopic labeling in pharmaceutical analytics
Isotopic labeling, particularly through deuterium incorporation, has emerged as a cornerstone methodology in pharmaceutical analytics, providing unprecedented precision and accuracy in quantitative determinations. The fundamental principle underlying this approach centers on the use of isotopically labeled internal standards that exhibit nearly identical physicochemical properties to the target analyte while possessing sufficient mass differences for analytical discrimination. This strategy addresses critical limitations associated with traditional internal standards, which often exhibit different extraction efficiencies, ionization behaviors, and matrix effects compared to the analyte of interest.
The significance of deuterated internal standards becomes particularly evident in liquid chromatography-tandem mass spectrometry applications, where matrix effects and ion suppression phenomena can severely compromise analytical accuracy. Research has demonstrated that deuterated analogs consistently provide superior performance compared to structurally unrelated internal standards, primarily due to their ability to co-elute with the target analyte and experience identical matrix effects throughout the analytical process. This characteristic ensures that any systematic variations in analytical response, whether due to sample matrix composition, instrumental drift, or procedural variations, affect both the analyte and internal standard proportionally, thereby maintaining quantitative accuracy.
The analytical advantages of isotopic labeling extend beyond simple quantitative applications to encompass advanced pharmacokinetic and metabolic studies. Deuterated compounds enable researchers to track drug metabolism pathways with exceptional precision, providing insights into metabolic fate and biotransformation processes that would be impossible to achieve with conventional analytical approaches. The kinetic isotope effect associated with deuterium incorporation also provides valuable information about metabolic mechanisms, allowing researchers to identify rate-limiting steps in drug metabolism and predict potential drug-drug interactions.
Clinical applications of deuterated internal standards have demonstrated remarkable improvements in analytical precision and accuracy across diverse therapeutic areas. Validation studies consistently show that methods employing deuterated internal standards achieve lower limits of quantification, improved precision at low concentrations, and enhanced robustness compared to methods using alternative internal standard approaches. These improvements translate directly into enhanced clinical decision-making capabilities, particularly in therapeutic drug monitoring applications where precise quantification is critical for optimizing patient outcomes.
The economic implications of isotopic labeling in pharmaceutical analytics are substantial, reflecting both the costs associated with synthesizing deuterated compounds and the value derived from improved analytical performance. While deuterated standards typically command premium prices compared to conventional alternatives, the enhanced analytical reliability and reduced need for method re-validation often justify these additional costs. Furthermore, the ability to achieve reliable quantification at lower concentration levels can reduce sample volume requirements and enable the analysis of previously challenging matrices, expanding the scope of analytical applications.
Evolution of deuterium-labeled standards in mass spectrometry
The evolution of deuterium-labeled standards in mass spectrometry reflects a progressive refinement in analytical methodology, driven by advancing instrumentation capabilities and deepening understanding of isotopic effects in analytical chemistry. Early applications of deuterated compounds in mass spectrometry focused primarily on structural elucidation and mechanistic studies, where deuterium labeling provided insights into fragmentation pathways and molecular rearrangement processes. The pioneering work on tropylium cation structure determination using strategic deuterium labeling established the foundation for understanding how isotopic substitution could reveal fundamental aspects of ion chemistry and molecular behavior in the gas phase.
The transition from qualitative structural studies to quantitative analytical applications marked a significant milestone in the evolution of deuterated standards. This progression was facilitated by the development of electrospray ionization and atmospheric pressure chemical ionization techniques, which provided soft ionization conditions that preserved molecular ions and enabled reliable quantitative measurements. The ability to generate stable molecular ions from deuterated compounds without extensive fragmentation opened new possibilities for developing isotope dilution mass spectrometry methods with exceptional precision and accuracy.
Technological advances in mass spectrometry instrumentation, particularly the development of triple quadrupole systems and high-resolution mass analyzers, have dramatically expanded the capabilities and applications of deuterated standards. Modern liquid chromatography-tandem mass spectrometry systems provide the sensitivity and selectivity necessary to distinguish between closely related isotopic species while maintaining the throughput required for routine analytical applications. These instrumental advances have enabled the development of multiplexed analytical methods capable of simultaneously quantifying multiple analytes using corresponding deuterated internal standards, significantly improving laboratory efficiency and analytical throughput.
| Evolution Period | Key Developments | Analytical Applications |
|---|---|---|
| 1960s-1970s | Basic deuterium labeling, mechanistic studies | Structural elucidation, fragmentation studies |
| 1980s-1990s | Electrospray ionization, soft ionization techniques | Quantitative bioanalysis, pharmaceutical applications |
| 2000s-2010s | Triple quadrupole systems, high-resolution MS | Multiplexed assays, therapeutic drug monitoring |
| 2010s-Present | Advanced ion optics, improved sensitivity | Proteomics, metabolomics, clinical diagnostics |
The contemporary landscape of deuterium-labeled standards in mass spectrometry is characterized by increasingly sophisticated applications in proteomics, metabolomics, and systems biology research. Heavy water labeling experiments enable researchers to measure protein turnover rates on a proteome-wide scale, providing insights into cellular metabolism and protein dynamics that were previously inaccessible. These applications demonstrate the continued evolution of deuterium labeling from simple analytical tools to complex experimental systems capable of addressing fundamental biological questions.
Properties
Molecular Formula |
C₁₅H₁₆D₅N₃O₂S₃ |
|---|---|
Molecular Weight |
376.57 |
Synonyms |
5-[2-[[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropyl]thio]-4-thiazolyl]-2-thiophenecarboxamide-D5; (±)-5-[2-[[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropyl]thio]-4-thiazolyl]-2-thiophenecarboxamide; (±)-Arotinolol-D5; 2-(3-tert-Butylamino-2-hydroxyprop |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
Arotinolol-D5 is primarily recognized for its antihypertensive effects. It operates by blocking adrenergic receptors, which leads to vasodilation and a reduction in heart rate. The following table summarizes key pharmacological applications:
Clinical Research Findings
Numerous clinical studies have investigated the efficacy of this compound in various patient populations:
- A multicenter trial assessed the effectiveness of arotinolol in patients with different blood pressure profiles (dippers vs. non-dippers). Results indicated that it effectively lowered daytime blood pressure across both groups, with more pronounced effects observed in non-dippers during nighttime .
- Another study highlighted the compound's role in managing hypertensive crises, showcasing significant improvements in renal function alongside blood pressure reduction .
Case Studies
Several case studies have further elucidated the therapeutic potential of this compound:
- Case Study 1: Hypertension Management
- Case Study 2: Cardiovascular Outcomes
Research Implications and Future Directions
The unique properties of this compound make it a valuable tool not only for therapeutic applications but also for research purposes. Its role as an internal standard enhances the reliability of analytical methods used to study adrenergic blockers.
Future research may focus on:
- Long-term safety profiles and efficacy across diverse populations.
- The potential for combination therapies involving this compound with other antihypertensive agents.
- Investigating additional therapeutic indications beyond cardiovascular diseases.
Comparison with Similar Compounds
Table 1: Comparative Properties of this compound and Carvedilol-D5
| Property | This compound Hydrochloride | Carvedilol-D5 |
|---|---|---|
| Parent Compound | Arotinolol | Carvedilol |
| Molecular Formula | C₁₅H₁₆D₅N₃O₂S₃·HCl | C₂₄H₂₁D₅N₂O₄ (estimated) |
| Molecular Weight | 413.03 g/mol | ~411.50 g/mol (estimated) |
| Deuterium Positions | 2-hydroxypropylthio group (5 sites) | Undisclosed (likely aryl/alkyl) |
| Primary Application | Quantification of Arotinolol in LC-MS | Quantification of Carvedilol |
| Purity | >95% (HPLC) | Not specified |
| Storage Conditions | +4°C | Room temperature (estimated) |
Key Differences
- Parent Drug Pharmacology: Arotinolol is a non-selective beta-blocker with thiazole and thiophene moieties, while Carvedilol combines beta- and alpha-1 adrenergic receptor blockade .
- Deuterium Labeling Strategy: this compound targets the hydroxypropylthio side chain, a site less prone to metabolic alteration, ensuring isotopic integrity during analysis. Carvedilol-D5’s labeling positions are undisclosed but likely chosen to avoid metabolic hotspots .
- Analytical Utility: this compound is critical for studies requiring high specificity in detecting Arotinolol’s metabolites, whereas Carvedilol-D5 supports research on Carvedilol’s complex pharmacokinetics, including its vasodilatory effects .
Preparation Methods
Epichlorohydrin-Based Cyclization (Route 1)
The first route, detailed in patent CN105646472A, begins with the reaction of 5-(2-mercapto-4-thiazolyl)-2-thenoylamide (compound III) with epichlorohydrin in an alkaline aqueous solution to form a glycidyl intermediate (compound II). Subsequent ring-opening with tert-butylamine at elevated temperatures (60–78°C) yields arotinolol (compound I), which is then converted to its hydrochloride salt via hydrochloric acid treatment. Key steps include:
-
Alkaline conditions : Potassium bicarbonate or sodium bicarbonate facilitates epoxide formation.
-
Solvent selection : Ethanol, acetonitrile, or methanol for tert-butylamine reactions.
-
Crystallization : Ethyl acetate or acetonitrile for intermediate purification.
This method achieves an overall yield of 82–86% for arotinolol, with final hydrochloride formation yielding 83%.
Side-Chain Condensation (Route 2)
Patent CN112300149A outlines an alternative approach using 1-tert-butylamino-3-chloro-2-propanol hydrochloride (compound III) as a pre-formed side chain. Condensation with the thiazole-thiophene core (compound IV) under basic conditions (potassium carbonate/potassium iodide) forms arotinolol, followed by hydrochloric acid salt formation. Notably, this route employs a one-pot strategy for side-chain synthesis and coupling, reducing purification steps and improving scalability.
Deuterium Incorporation Strategies for this compound
Deuterium integration into this compound necessitates selective replacement of hydrogen atoms at metabolically vulnerable sites, typically the tert-butyl group or aromatic rings. The following strategies adapt existing routes to achieve D5 labeling.
Deuterated tert-Butylamine in Ring-Opening Reactions
Substituting tert-butylamine with deuterated tert-butylamine (t-BuND2 or t-BuD9NH2) during the epoxide ring-opening step introduces deuterium at the side chain’s tertiary carbon. For example:
-
Reaction modification : Using t-BuD9NH2 in Step 2 of CN105646472A replaces all nine hydrogens in the tert-butyl group with deuterium. However, since this compound specifies five deuteriums, partial deuteration may involve isotopologues with fewer substitutions.
-
Yield considerations : Kinetic isotope effects may reduce reaction rates, necessitating extended reaction times or elevated temperatures. Patent data suggest tert-butylamine reactions at 65–72°C for 22 hours; deuteration could extend this to 24–26 hours.
Deuterated Solvents and Reagents in Intermediate Steps
Deuterium exchange at aromatic positions (e.g., thiophene or thiazole rings) requires deuterated reagents during core synthesis:
-
Deuterated epichlorohydrin : Using D2-labeled epichlorohydrin in Step 1 introduces deuterium at the glycidyl oxygen’s adjacent carbons.
-
Acid-catalyzed H/D exchange : Treating intermediates with D2O or deuterated hydrochloric acid (DCl) promotes H/D exchange at acidic protons, such as those on sulfhydryl groups or amide nitrogens.
Analytical Validation of Deuterium Incorporation
Confirming the position and extent of deuteration in this compound requires advanced analytical techniques:
Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR : Loss of proton signals at deuterated positions (e.g., tert-butyl group at δ 1.2 ppm).
-
²H-NMR : Direct detection of deuterium in the molecular framework.
Challenges in Scaling Deuterated Synthesis
Cost and Availability of Deuterated Reagents
Deuterated tert-butylamine (t-BuD9NH2) and deuterated epichlorohydrin are cost-prohibitive at industrial scales, with market prices exceeding $5,000 per gram. Synthesis facilities may require in-house deuterated reagent production to mitigate expenses.
Kinetic Isotope Effects (KIEs)
Deuterium’s higher mass slows reaction kinetics, particularly in steps involving bond cleavage (e.g., SN2 reactions during epoxide ring-opening). Adjustments to reaction parameters are critical:
| Step | Non-Deuterated Conditions | Deuterated Adjustments |
|---|---|---|
| Ring-opening | 72°C, 22 hours | 78°C, 26 hours |
| Crystallization | Ethyl acetate, 2 hours | Deuterated ethyl acetate, 3 hours |
Regulatory and Industrial Considerations
Regulatory Guidelines for Deuterated Drugs
The U.S. FDA requires deuterated drugs to demonstrate:
-
Isotopic stability : No deuterium-proton exchange under physiological conditions.
-
Metabolic profiling : Comparative studies with non-deuterated analogs to validate improved pharmacokinetics.
Environmental Impact
Deuterated synthesis generates waste streams containing deuterated solvents, necessitating specialized disposal protocols to prevent environmental contamination.
Q & A
Q. What analytical techniques are recommended for characterizing Arotinolol-D5 and ensuring isotopic purity in experimental settings?
To confirm the structural integrity and isotopic purity of this compound, researchers should employ a combination of high-performance liquid chromatography (HPLC) for purity assessment (>95% as per industry standards), mass spectrometry (MS) for molecular weight verification (413.03 g/mol), and nuclear magnetic resonance (NMR) for deuterium positional validation. Isotopic enrichment can be quantified using MS fragmentation patterns, with baseline separation between deuterated and non-deuterated peaks critical for accuracy. Documentation should align with guidelines for reporting experimental methods, including instrument models, calibration standards, and replication protocols .
Q. What critical parameters must be documented during this compound synthesis to ensure reproducibility?
Key parameters include:
- Reaction conditions (temperature, solvent system, catalyst).
- Purification steps (column chromatography gradients, recrystallization solvents).
- Characterization data (HPLC retention times, MS spectra, NMR δ-values for deuterium substitution).
- Batch-specific details (lot number, storage conditions). Per academic reporting standards, only novel compounds require full spectral data in the main manuscript; known compounds should reference prior syntheses. Supportive information must include raw analytical datasets .
Q. How should researchers validate the stability of this compound under varying storage conditions?
Stability studies should follow ICH guidelines, testing degradation under stressors (light, humidity, temperature). Use accelerated stability protocols (e.g., 40°C/75% RH for 6 months) with HPLC-MS monitoring for decomposition products. Report degradation kinetics (e.g., Arrhenius plots) and establish expiry criteria based on ≥90% purity retention. Include statistical confidence intervals for degradation rates .
Advanced Research Questions
Q. How can researchers design a comparative pharmacokinetic study to assess deuterium isotope effects in this compound versus non-deuterated Arotinolol?
- Experimental Design : Use a crossover study with matched control groups. Administer equimolar doses and collect serial plasma samples over 5 half-lives.
- Analytical Methods : Quantify parent compounds and metabolites using LC-MS/MS with deuterated internal standards.
- Statistical Analysis : Apply mixed-effects models to compare AUC, Cmax, and t1/2, accounting for inter-subject variability. Power analysis should ensure n ≥ 8 per group (α=0.05, β=0.2).
- Controls : Include a non-deuterated control and assess enzyme activity (e.g., CYP450 isoforms) to isolate isotope effects from metabolic interference .
Q. What methodologies resolve discrepancies in reported bioanalytical data for this compound across studies?
- Meta-Analysis : Systematically review extraction protocols (e.g., protein precipitation vs. solid-phase extraction) and quantify recovery rates.
- Method Harmonization : Replicate conflicting studies using standardized calibrators and cross-validate with blinded samples.
- Error Source Identification : Compare limits of quantification (LOQ), matrix effects (e.g., plasma vs. serum), and inter-lab variability via ANOVA. Data contradictions often arise from unaccounted covariates (e.g., hematocrit levels affecting hemoglobin ratios in pharmacokinetic assays) .
Q. How should deuterium isotope effects be methodologically evaluated in this compound’s metabolic pathways?
- Isotope Effect Quantification : Measure kinetic isotope effects (KIE) using <sup>D</sup>V/<sup>H</sup>V ratios for enzymatic reactions (e.g., CYP-mediated oxidation).
- Enzyme Kinetics : Conduct Michaelis-Menten assays with recombinant enzymes to determine Km and Vmax shifts.
- Computational Modeling : Use density functional theory (DFT) to predict bond dissociation energies at deuterated sites.
- Validation : Cross-reference in vitro findings with in vivo metabolite profiling in animal models .
Methodological Best Practices
- Data Reporting : Avoid reliance on p-values alone; report effect sizes (Cohen’s d) and confidence intervals for robustness .
- Literature Review : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions and avoid redundancy .
- Reproducibility : Pre-register protocols on platforms like Open Science Framework and share raw data in repositories (e.g., Zenodo) per FAIR principles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
